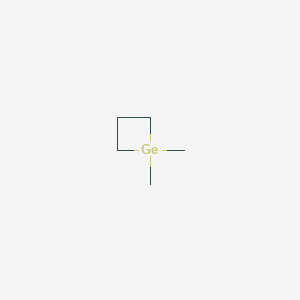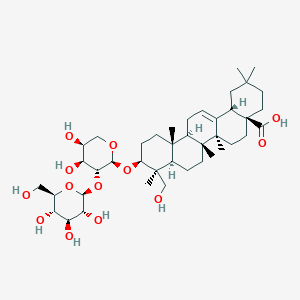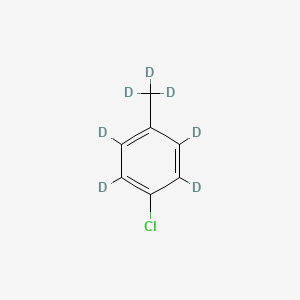
4-Chlorotoluene-D7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chlorotoluene-D7 is a deuterated form of 4-chlorotoluene, where the hydrogen atoms are replaced with deuterium. This compound is often used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy due to its stable isotopic labeling. The molecular formula of this compound is C7D7Cl, and it is known for its high chemical purity and stability .
準備方法
Synthetic Routes and Reaction Conditions
4-Chlorotoluene-D7 can be synthesized from Toluene-D8 through a series of reactions involving chlorination. One common method involves the use of selenium and chlorobis(4-chlorophenyl)(4-methylphenyl)-, (T-4)- (9CI) as reagents . The reaction typically requires the presence of a Lewis acid such as aluminum trichloride at a controlled temperature of around 20°C for about 4 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the direct reaction of Toluene-D8 with chlorine gas in the presence of a catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
4-Chlorotoluene-D7 undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): This reaction involves the substitution of the chlorine atom with a nucleophile, such as hydroxide ions, under high temperature and pressure conditions.
Oxidation: The methyl group in this compound can be oxidized to form 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: The compound can be reduced to form 4-chlorotoluene.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Requires strong nucleophiles like hydroxide ions and high temperatures (above 350°C).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Nucleophilic Aromatic Substitution: Phenol and diphenyl ether.
Oxidation: 4-chlorobenzaldehyde and 4-chlorobenzoic acid.
Reduction: 4-chlorotoluene.
科学的研究の応用
4-Chlorotoluene-D7 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
NMR Spectroscopy: Used as an internal standard to calibrate chemical shifts and quantify unknown compounds.
Environmental Testing: Employed as a reference standard in environmental analysis to detect and quantify pollutants.
Pharmaceutical Research: Utilized in the synthesis of deuterated drugs to study metabolic pathways and improve drug stability.
作用機序
The mechanism of action of 4-Chlorotoluene-D7 primarily involves its role as an internal standard in NMR spectroscopy. The deuterium atoms in the compound provide a distinct signal that helps in the accurate calibration of chemical shifts. This allows researchers to precisely identify and quantify other compounds in a mixture .
類似化合物との比較
Similar Compounds
4-Chlorotoluene: The non-deuterated form of 4-Chlorotoluene-D7, with the molecular formula C7H7Cl.
2-Chlorotoluene: An isomer of 4-Chlorotoluene with the chlorine atom at the ortho position.
3-Chlorotoluene: An isomer of 4-Chlorotoluene with the chlorine atom at the meta position.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy. The presence of deuterium atoms provides a distinct signal that is easily distinguishable from hydrogen, allowing for more accurate analysis and quantification .
特性
分子式 |
C7H7Cl |
|---|---|
分子量 |
133.62 g/mol |
IUPAC名 |
1-chloro-2,3,5,6-tetradeuterio-4-(trideuteriomethyl)benzene |
InChI |
InChI=1S/C7H7Cl/c1-6-2-4-7(8)5-3-6/h2-5H,1H3/i1D3,2D,3D,4D,5D |
InChIキー |
NPDACUSDTOMAMK-AAYPNNLASA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])Cl)[2H] |
正規SMILES |
CC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,5'-Dichloro[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B13820794.png)
![1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B13820802.png)
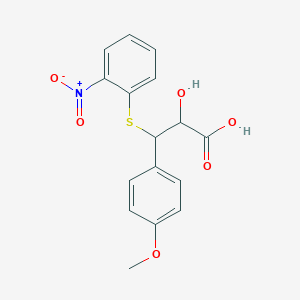
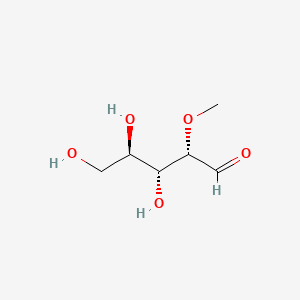
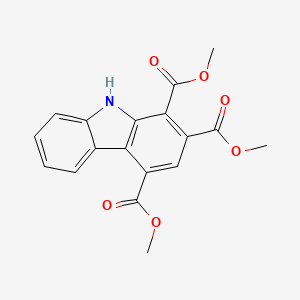
![(2Z)-3-(1H-benzimidazol-2-yl)-2-[(4-methoxyphenyl)imino]-2H-chromen-7-ol](/img/structure/B13820827.png)

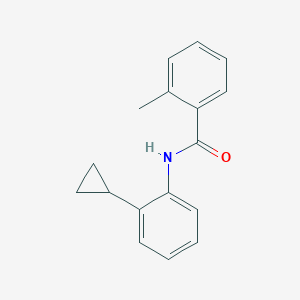
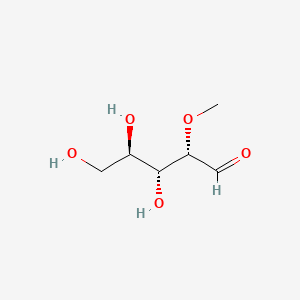
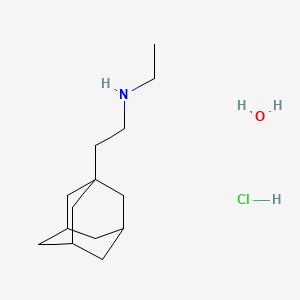
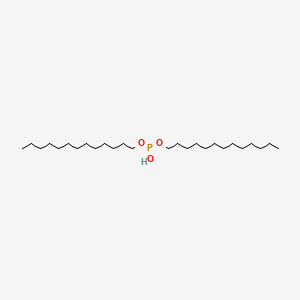
![1H-Indole-2-carbonitrile,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-](/img/structure/B13820858.png)
